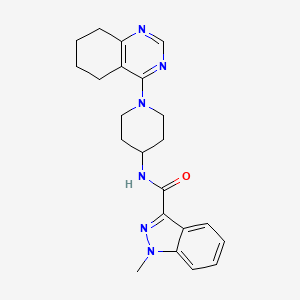

![molecular formula C16H13FN2OS B2939172 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 330836-73-2](/img/structure/B2939172.png)

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide, also known as DMFBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMFBA is a fluorescent probe that can be used to detect and monitor protein-protein interactions, enzyme activities, and cellular signaling pathways.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study describes the synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs through microwave-induced methods. These compounds were evaluated against various bacterial and fungal strains, showing significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of a fluorine atom in the benzoyl group of these compounds was essential for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Another area of research involves the synthesis of new benzothiazole acylhydrazones as anticancer agents. This study highlighted the significant potential of benzothiazole (BT) derivatives in medicinal chemistry, particularly for their antitumor properties. Various substitutions on the BT scaffold were explored to modulate the antitumor activity, indicating that these derivatives can serve as potent anticancer agents with probable activities against different cancer cell lines (Osmaniye et al., 2018).

Mechanism of Action and Molecular Interactions

Studies have also focused on the mechanism of action and molecular interactions of similar compounds. For instance, research on the unusual formation of certain derivatives and their antimicrobial evaluation demonstrated not only their high antifungal and antibacterial activities but also provided insights into their mechanisms, enhancing our understanding of how these compounds can be optimized for better therapeutic efficacy (Raj et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound, also known as N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-fluorobenzamide, is the G-quadruplex (G4) . G-quadruplexes are secondary structures formed by guanine-rich sequences of DNA and RNA. They play crucial roles in various biological processes, including replication, transcription, and translation .

Mode of Action

This compound acts as a fluorogenic probe that binds to the G-quadruplexes . The binding of the compound to its target results in a conformational change that allows it to fluoresce, thereby enabling the visualization of viral RNA in living host cells . This interaction is stable, as supported by docking analysis .

Result of Action

The binding of the compound to G-quadruplexes allows for the visualization of viral RNA in living host cells . This can be particularly useful in studying the infection process of viruses at a molecular level .

properties

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-10-7-8-13-14(9-10)21-16(19(13)2)18-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDPEXZVZPKKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3F)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

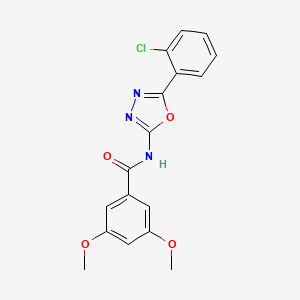

![2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2939089.png)

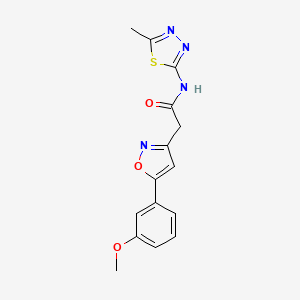

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile](/img/structure/B2939092.png)

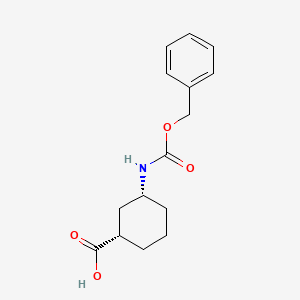

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)

![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)

![2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2939096.png)

![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)

![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)

![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)